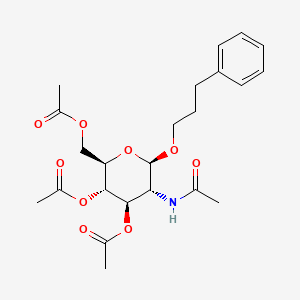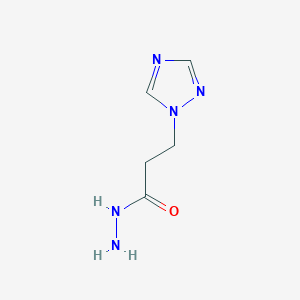![molecular formula C8H6N2O B1367761 Pyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 73957-66-1](/img/structure/B1367761.png)
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . Another approach involves the use of substituted pyridines and hydrazine derivatives under specific reaction conditions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The compound can participate in various substitution reactions, particularly at the nitrogen atoms or the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyridine-3-carbaldehyde depends on its specific biological target. For example, it may inhibit enzymes or receptors by binding to active sites, thereby blocking their activity. The compound can interact with molecular targets such as kinases, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
- Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- Pyrazolo[3,4-b]pyridine derivatives
- Imidazo[1,5-a]pyridine derivatives
Comparison: Pyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to pyrazolo[1,5-a]pyrimidine-3-carbaldehyde, it has different electronic properties and potential biological targets . Pyrazolo[3,4-b]pyridine derivatives may exhibit similar biological activities but differ in their structural framework and synthesis routes . Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties and applications in materials science, which sets them apart from this compound .
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMYBSEFSJJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556546 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73957-66-1 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Pyrazolo[1,5-a]pyridine-3-carbaldehyde utilized in the synthesis of potential dopamine receptor ligands?
A: Researchers employed this compound as a starting material to create a series of 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine derivatives. [] This involved a multi-step synthesis including:
Q2: What was the significance of the structural modifications introduced to the this compound derivatives?
A: The modifications, specifically the varying benzyl groups attached to the piperazine ring, played a crucial role in influencing the compounds' affinity for dopamine receptors. This highlights the importance of SAR (Structure-Activity Relationship) studies. The research demonstrated that the 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine derivative exhibited the highest affinity for the dopamine D4 receptor (Ki = 1.6 nmol/L). [] This suggests that subtle changes in the substituents can significantly impact the interaction with target receptors, paving the way for designing more selective and potent dopamine receptor ligands.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)





![2-Chloro-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B1367724.png)

![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)


